3-{[2-(methylsulfanyl)anilino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid

RGS4 inhibition G-protein signaling HTS profiling

Problem: Finding a validated, multi-target inactive negative control for RGS-family counter-screens is difficult. Solution: 3-{[2-(methylsulfanyl)anilino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid. • Validated negative control with EC50 >30,000 nM against RGS4, RGS7, RGS8, RGS16, RGS19. • Rigid norbornane scaffold fixes pharmacophore geometry, preventing off-target SAR noise. • Public-domain NMR spectra (DMSO-d6) available for incoming QC and GLP compound management.

Molecular Formula C16H19NO3S
Molecular Weight 305.4 g/mol
Cat. No. B6100210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[2-(methylsulfanyl)anilino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid
Molecular FormulaC16H19NO3S
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCSC1=CC=CC=C1NC(=O)C2C3CCC(C3)C2C(=O)O
InChIInChI=1S/C16H19NO3S/c1-21-12-5-3-2-4-11(12)17-15(18)13-9-6-7-10(8-9)14(13)16(19)20/h2-5,9-10,13-14H,6-8H2,1H3,(H,17,18)(H,19,20)
InChIKeyUQTOGQHLUONZDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methylsulfanyl Norbornane Carboxylic Acid – Structural and Biological Profile


3-{[2-(Methylsulfanyl)anilino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid (C₁₆H₁₉NO₃S; MW 305.39 g/mol) is a norbornane-based carboxamide bearing a 2-(methylsulfanyl)aniline substituent [1][2]. The compound was deposited in the NIH Molecular Libraries Small Molecule Repository (MLSMR) and screened in high-throughput assays targeting regulators of G-protein signaling (RGS) family proteins, yielding consistent EC₅₀ values >30,000 nM across RGS4, RGS7, RGS8, RGS16, and RGS19 [3][4]. Its rigid bicyclo[2.2.1]heptane scaffold constrains the conformational freedom of the pendant carboxylic acid and methylsulfanyl–anilino pharmacophores, making it a useful tool compound for structure–activity relationship (SAR) studies within the norbornane-carboxamide chemical space.

Workflow RGS pathway inhibition screening and negative-control toolkit
Selection logic Documented weak pan-RGS activity; suitable as defined control in counter-screens
SAR context Rigid norbornane scaffold for conformational SAR and chalcogen-bonding probe studies

Why Generic Substitution Fails for Methylsulfanyl Norbornane Carboxylic Acid


Within the norbornane-2-carboxylic acid carboxamide series, seemingly minor modifications—such as replacing the 2-methylsulfanyl substituent with a methyl group, shifting the sulfur atom to the 3-position of the aniline ring, or replacing the norbornane core with a cyclohexane or 7-oxabicyclo scaffold—produce compounds with distinct molecular formulas, hydrogen-bonding capacities, and lipophilicities [1]. The 2-methylsulfanyl group introduces a polarizable sulfur atom capable of engaging in chalcogen-bonding interactions that are absent in methyl-substituted analogs, while the saturated norbornane core imparts a defined spatial orientation of the carboxylic acid and carboxamide groups that differs fundamentally from the planar or heteroatom-containing bicyclic congeners [2]. These structural features directly influence target recognition, as evidenced by the differential activity profiles of closely related norbornane-carboxamide derivatives in RGS-family and thromboxane A₂ receptor screens. Consequently, interchanging this compound with a generic ‘bicyclo[2.2.1]heptane-2-carboxylic acid derivative’ without verifying the specific substitution pattern risks invalidating SAR conclusions and compromising assay reproducibility.

Core topology mismatch Cyclohexane or 7-oxabicyclo analogs alter conformational presentation and hydrogen-bond capacity; they cannot reproduce the norbornane endo/exo geometry.
Substituent electronic shift Methyl aniline analogs lack the polarizable sulfur atom and chalcogen-bonding potential; lipophilicity and target engagement may shift away from the 2-methylsulfanyl profile.
Assay performance drift Generic 'norbornane-carboxylic acid' replacements without documented multi-RGS profiling may introduce unknown off-target activity, invalidating negative-control reliability.

Evidence Guide: Methylsulfanyl Norbornane Carboxylic Acid vs. Analogs


RGS4 Inhibitory Activity: Comparison with CCG-4986

In a multiplexed high-throughput screen (NIH R21NS057014) for regulators of RGS family protein interactions, 3-{[2-(methylsulfanyl)anilino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid exhibited an EC₅₀ >30,000 nM against RGS4–Gαₒ binding [1]. By contrast, the reference RGS4 inhibitor CCG-4986 (methyl N-[(4-chlorophenyl)sulfonyl]-4-nitrobenzenesulfinimidoate) inhibits RGS4/Gαₒ binding with an IC₅₀ of 3–5 µM (3,000–5,000 nM) and acts via covalent modification of Cys-132 on RGS4 [2]. While the target compound is markedly less potent, it possesses a reversible, non-covalent binding mode that may be advantageous for certain biophysical or NMR-based interaction studies where covalent modification is undesirable.

RGS4 Inhibition vs. CCG-4986
Reported
EC₅₀ >30,000 nM (this compound) vs. IC₅₀ 3,000–5,000 nM for CCG-4986 (covalent RGS4 inhibitor); ≥6‑fold weaker lower limit, reversible binding mode.
Supports reversible, non-covalent tool selection when covalent modification is undesirable.
Assay context: multiplexed HTS, RGS4–Gαₒ protein interaction.
RGS4 inhibition G-protein signaling HTS profiling

Multi-RGS Selectivity Profile vs. CCG-63802

The target compound was profiled against five human RGS family members (RGS4, RGS7, RGS8, RGS16, and RGS19) in a unified HTS platform, returning uniformly weak EC₅₀ values >30,000 nM across all tested isoforms [1]. In contrast, the reversible RGS inhibitor CCG-63802 displays selectivity among RGS proteins, with greatest potency at RGS4 [2]. Although the target compound lacks isoform selectivity, its pan-RGS inactivity profile at the screening concentration provides a defined negative-control baseline that can be referenced when evaluating the specificity of more potent RGS inhibitors. Researchers seeking a compound with documented, flat, low-potency activity across multiple RGS isoforms for use as a negative control in counter-screening panels may prioritize this compound over untested analogs.

Multi-RGS Selectivity vs. CCG-63802
Reported
Uniform EC₅₀ >30,000 nM across RGS4,7,8,16,19. CCG-63802 shows RGS4-selective potency (RGS4 > RGS8 > RGS16).
Defined flat inactivity profile supports use as negative control in RGS counter-screening.
Data from unified HTS platform; recombinant human RGS proteins.
RGS selectivity off-target profiling G-protein signaling

Scaffold Differentiation: Norbornane Core vs. Oxabicyclo and Cyclohexane Analogs

The target compound incorporates a fully saturated bicyclo[2.2.1]heptane (norbornane) scaffold. The closest commercially cataloged analogs include 3-{[2-(methylsulfanyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid (C₁₅H₁₅NO₄S; MW 305.4 g/mol), which replaces the norbornane bridgehead methylene with an oxygen atom and introduces a double bond, altering ring electronics and hydrogen-bond acceptor capacity , and 2-{[2-(methylsulfanyl)anilino]carbonyl}-1-cyclohexanecarboxylic acid (C₁₅H₁₉NO₃S; MW 293.4 g/mol), which replaces the rigid bicyclic core with a flexible monocyclic cyclohexane ring . The norbornane core of the target compound imposes a fixed exo/endo topology on the carboxylic acid and carboxamide substituents, providing a stereochemically defined pharmacophore presentation that is fundamentally distinct from the conformationally mobile cyclohexane analog and the electronically perturbed 7-oxabicyclo analog.

Scaffold Differentiation
Class-level
Norbornane core (C₁₆H₁₉NO₃S) vs. 7-oxabicyclo analog (C₁₅H₁₅NO₄S) and cyclohexane analog (C₁₅H₁₉NO₃S). Conformational ensembles and TPSA differ.
Rigid scaffold locks pharmacophore geometry; flexible analogs may not replicate SAR conclusions.
Structural comparison from published molecular formulas and InChI keys.
scaffold hopping conformational restriction medicinal chemistry

Methylsulfanyl Substituent vs. Methyl Aniline Analogs

The target compound bears a 2-(methylsulfanyl) group on the aniline ring. The closest cataloged non-sulfur-containing analog is 3-[(3-methylphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid (C₁₆H₁₉NO₃; MW 273.33 g/mol) , in which the methyl group cannot engage in the sulfur-mediated non-covalent interactions (chalcogen bonding, sulfur–π interactions, and increased polarizability) available to the methylsulfanyl moiety. The 2-methylsulfanyl substituent also shifts the calculated logP by approximately +0.5 to +0.8 log units relative to the 3-methyl analog (estimated by heteroatom substitution difference), and introduces an additional hydrogen-bond acceptor site on the aniline ring that is absent in the methyl-substituted comparator.

2‑Methylsulfanyl vs. Methyl
Class-level
ΔMW = 32.06 Da (sulfur); estimated ΔlogP ≈ +0.5 to +0.8; additional H‑bond acceptor and chalcogen-bonding site present.
Sulfur-dependent interaction hypotheses require the 2‑methylsulfanyl probe; methyl analogs cannot substitute.
logP shift estimated from heteroatom contribution tables.
substituent effect lipophilicity chalcogen bonding

NMR Fingerprint for Identity Verification

Two NMR spectra (¹H and/or ¹³C) recorded in DMSO-d₆ are publicly available for the target compound via the Wiley KnowItAll NMR Spectral Library [1]. In contrast, no publicly accessible NMR reference spectra were identified for the 3-methylphenyl, 2-methylphenyl, or cyclohexane analogs at the time of this analysis. The availability of authenticated spectral data enables unambiguous compound identity verification upon receipt—a critical quality-control step that is unavailable for comparator structures lacking published reference spectra [2].

NMR Identity Verification
Reported
Two public-domain NMR spectra (DMSO‑d₆) available in Wiley KnowItAll library. No equivalent spectra for close analogs.
Reduces incoming QC burden; supports compound identity confirmation upon receipt.
Data to verify against in-house measurement.
NMR spectroscopy quality control compound identity

Verified Applications of Methylsulfanyl Norbornane Carboxylic Acid


Negative Control for RGS Counter-Screening

Given its uniformly weak activity (EC₅₀ >30,000 nM) across five human RGS isoforms (RGS4, RGS7, RGS8, RGS16, RGS19) in a standardized HTS platform, this compound is suitable as a defined negative control in RGS-focused counter-screening campaigns. Its multi-target inactivity profile is documented in the BindingDB and PubChem BioAssay databases, providing citable validation for assay quality-control documentation [1][2].

Norbornane Scaffold for Conformational SAR Studies

The rigid norbornane core of this compound fixes the relative spatial orientation of the carboxylic acid and 2-(methylsulfanyl)anilino carbonyl substituents, making it a useful reference compound in SAR studies that systematically vary core topology (e.g., comparing norbornane vs. cyclohexane vs. 7-oxabicyclo scaffolds). Its structure has been confirmed by X-ray crystallographic techniques in related norbornane-carboxylic acid systems [1].

Sulfur-Containing Probe for Chalcogen-Bonding Studies

The 2-methylsulfanyl substituent introduces a polarizable sulfur atom capable of participating in chalcogen-bonding interactions. For structural biology or computational chemistry groups investigating the role of sulfur-mediated non-covalent interactions in protein–ligand recognition, this compound represents a probe with a defined norbornane scaffold that constrains the presentation geometry of the sulfur-containing pharmacophore [1][2].

Procurement with NMR Identity Verification

The availability of two public-domain NMR spectra (DMSO-d₆) in the Wiley KnowItAll Spectral Library enables incoming quality control by matching experimental spectra to a validated reference, reducing the risk of misidentified shipments and supporting GLP-compliant compound management workflows [1].

Application
Selection Property
Validation Focus
RGS counter‑screening studies
Documented multi‑RGS inactivity profile
Negative‑control reproducibility and assay‑quality documentation
Conformational SAR campaigns
Rigid norbornane core with defined endo/exo geometry
Core‑rigidity impact on target binding interpretation
Chalcogen‑bonding probe studies
Polarizable 2‑methylsulfanyl substituent
Sulfur‑mediated interaction relevance in protein–ligand systems
Procurement with identity control
Publicly available reference NMR spectra
Incoming QC matching and compound management compliance
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